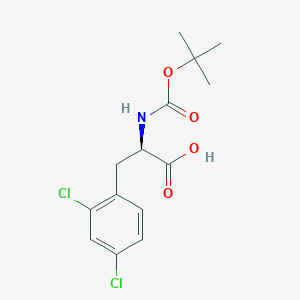

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid

Vue d'ensemble

Description

®-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a dichlorophenyl moiety. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,4-dichlorophenylacetic acid and tert-butyl carbamate.

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step ensures that the amino group does not participate in unwanted side reactions.

Formation of the Propanoic Acid Moiety: The protected amino acid is then coupled with 2,4-dichlorophenylacetic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid may involve:

Large-scale reactors: To handle the exothermic nature of the reactions.

Automated systems: For precise control of reaction conditions such as temperature, pH, and reaction time.

Continuous flow synthesis: To enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols under appropriate conditions.

Substitution: The dichlorophenyl moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

Oxidation Products: Quinones, carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Phenyl ethers, phenyl amines.

Applications De Recherche Scientifique

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

Enzyme Inhibition Studies: Utilized in studies to understand enzyme inhibition mechanisms due to its structural similarity to natural substrates.

Protein Modification: Acts as a reagent for the modification of proteins and peptides.

Medicine

Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

Prodrug Design: The Boc group can be used to design prodrugs that release the active compound under physiological conditions.

Industry

Polymer Synthesis: Used in the synthesis of polymers with specific functional groups.

Material Science: Employed in the development of materials with unique properties.

Mécanisme D'action

The mechanism by which ®-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid exerts its effects involves:

Molecular Targets: Interaction with enzymes, receptors, or other proteins.

Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid: The enantiomer of the compound with different stereochemistry.

2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid: Without specific stereochemistry.

2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the dichloro substitution on the phenyl ring.

Uniqueness

Chirality: The ®-configuration imparts specific stereochemical properties that can influence biological activity and selectivity.

Dichlorophenyl Moiety: The presence of two chlorine atoms on the phenyl ring can enhance the compound’s reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of ®-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid, covering its synthesis, reactions, applications, and unique characteristics

Activité Biologique

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid, also known as Boc-D-3-(2,4-dichlorophenyl)alanine, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClNO

- CAS Number : 142121-95-7

- Molecular Weight : 348.22 g/mol

The presence of a tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, which are critical for its biological applications.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. A study evaluated the cytotoxic effects of various Boc-amino acid derivatives on cancer cell lines. The results demonstrated that compounds with chlorophenyl substitutions showed enhanced cytotoxicity against MDA-MB-231 breast cancer cells, indicating a promising avenue for further development in anticancer therapeutics .

Anti-inflammatory Effects

In vitro studies have shown that this compound exhibits anti-inflammatory properties. It was found to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the phenyl ring and the amino acid backbone significantly influence the biological activity of the compound. The presence of electron-withdrawing groups like chlorine enhances the potency against various biological targets, including kinases involved in cancer progression .

Case Study 1: Antitumor Efficacy

A specific study focused on the efficacy of Boc-D-3-(2,4-dichlorophenyl)alanine against BRAF(V600E)-mutant melanoma cells. The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest in the G1 phase .

Case Study 2: Anti-inflammatory Mechanism

Another investigation assessed the anti-inflammatory mechanism of this compound using murine macrophages. The findings revealed that treatment with Boc-D-3-(2,4-dichlorophenyl)propanoic acid significantly reduced the expression levels of COX-2 and iNOS, key enzymes in inflammatory pathways. This suggests that the compound may serve as a lead for developing novel anti-inflammatory drugs .

Comparative Analysis Table

| Compound | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| Boc-D-3-(2,4-dichlorophenyl)propanoic acid | Antitumor | 5.0 | Induction of apoptosis |

| Boc-D-3-(2,4-dichlorophenyl)propanoic acid | Anti-inflammatory | 10.0 | Inhibition of COX-2/iNOS |

Propriétés

IUPAC Name |

(2R)-3-(2,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDWBXFRQWMWHO-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201181196 | |

| Record name | 2,4-Dichloro-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201181196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114873-12-0 | |

| Record name | 2,4-Dichloro-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201181196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.